molecular formula C8H8ClN3 B11912386 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11912386
M. Wt: 181.62 g/mol
InChI Key: OSSGONVBVMLRSM-UHFFFAOYSA-N
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Description

6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with 2-methylpyrrole in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for the exploration of new therapeutic applications and the development of novel derivatives with enhanced properties .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-2,7-dimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H8ClN3/c1-5-10-4-6-3-7(9)12(2)8(6)11-5/h3-4H,1-2H3

InChI Key

OSSGONVBVMLRSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=C(N(C2=N1)C)Cl

Origin of Product

United States

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